JNK3 inhibitor-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

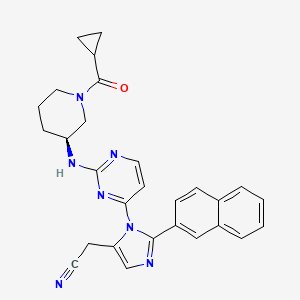

2D Structure

3D Structure

Properties

Molecular Formula |

C28H27N7O |

|---|---|

Molecular Weight |

477.6 g/mol |

IUPAC Name |

2-[3-[2-[[(3S)-1-(cyclopropanecarbonyl)piperidin-3-yl]amino]pyrimidin-4-yl]-2-naphthalen-2-ylimidazol-4-yl]acetonitrile |

InChI |

InChI=1S/C28H27N7O/c29-13-11-24-17-31-26(22-10-7-19-4-1-2-5-21(19)16-22)35(24)25-12-14-30-28(33-25)32-23-6-3-15-34(18-23)27(36)20-8-9-20/h1-2,4-5,7,10,12,14,16-17,20,23H,3,6,8-9,11,15,18H2,(H,30,32,33)/t23-/m0/s1 |

InChI Key |

MIFPZJRPCSILQA-QHCPKHFHSA-N |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)C2CC2)NC3=NC=CC(=N3)N4C(=CN=C4C5=CC6=CC=CC=C6C=C5)CC#N |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CC2)NC3=NC=CC(=N3)N4C(=CN=C4C5=CC6=CC=CC=C6C=C5)CC#N |

Origin of Product |

United States |

Foundational & Exploratory

JNK3 Inhibitor-4: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

c-Jun N-terminal kinase 3 (JNK3), also known as stress-activated protein kinase beta (SAPKβ), is a member of the mitogen-activated protein kinase (MAPK) family.[1] Primarily expressed in the central nervous system, JNK3 is a key mediator of neuronal apoptosis in response to various stress stimuli, including oxidative stress and neuroinflammation.[1][2] Its pivotal role in neurodegenerative pathways has positioned JNK3 as a compelling therapeutic target for conditions such as Alzheimer's disease and Parkinson's disease. JNK3 inhibitor-4 is a potent and selective small molecule inhibitor of JNK3, demonstrating significant neuroprotective effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of JNK3. As a 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile derivative, it acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JNK3 enzyme and preventing the phosphorylation of its downstream substrates.[3][4] This inhibition effectively blocks the propagation of apoptotic signals, thereby protecting neurons from stress-induced cell death.

The high potency and selectivity of this compound are critical to its mechanism. It exhibits a nanomolar inhibitory concentration (IC50) for JNK3, while displaying significantly lower affinity for the ubiquitously expressed JNK1 and JNK2 isoforms.[3][4] This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic window.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various in vitro kinase assays. The following tables summarize the key quantitative data.

| Kinase | IC50 (nM) | Reference |

| JNK3 | 1.0 | [3][4] |

| JNK1 | 143.9 | [3][4] |

| JNK2 | 298.2 | [3][4] |

| Table 1: Inhibitory activity of this compound against JNK isoforms. |

| Kinase | IC50 (µM) | Reference |

| GSK3α (h) | 5.78 | [5] |

| GSK3β (h) | 11.7 | [5] |

| MKK4 | 0.860 | [5] |

| MKK6 | 1.18 | [5] |

| MOK | 3.10 | [5] |

| SAPK2a (h) | 0.280 | [5] |

| SAPK2a (T106M) (h) | 0.970 | [5] |

| SAPK2b (h) | 0.860 | [5] |

| Table 2: Selectivity profile of this compound against other kinases. |

Signaling Pathway

The JNK signaling pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). In the context of neuronal apoptosis, a common pathway involves the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), a MAPKKK, in response to stress signals like oxidative stress.[1][6] ASK1 then phosphorylates and activates MKK4 and MKK7, which are the direct upstream activators of JNKs.[7] Activated JNK3, in turn, translocates to the nucleus to phosphorylate transcription factors such as c-Jun, and also acts on mitochondrial proteins to initiate apoptosis.[1]

This compound intervenes at the final step of this cascade, directly inhibiting the activity of JNK3 and preventing the phosphorylation of its downstream targets.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of JNK3 by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant JNK3 enzyme

-

JNKtide (substrate peptide)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).

-

Add 2 µL of JNK3 enzyme solution (concentration optimized for linear ATP consumption).

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (JNKtide and ATP in kinase buffer).

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In-Cell Western Assay for c-Jun Phosphorylation

This assay measures the phosphorylation of c-Jun, a direct downstream target of JNK3, in a cellular context.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

JNK activator (e.g., Anisomycin or Aβ1-42)

-

This compound

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., Odyssey Blocking Buffer)

-

Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63/73) and Mouse anti-β-actin (loading control)

-

Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

-

96-well black-walled plates

Procedure:

-

Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a JNK activator (e.g., 0.5 µM Anisomycin) for 30-60 minutes.

-

Fix the cells with fixing solution for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block the cells with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with a cocktail of primary antibodies (anti-phospho-c-Jun and anti-β-actin) in blocking buffer overnight at 4°C.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Incubate the cells with a cocktail of IRDye®-conjugated secondary antibodies in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity for both channels. Normalize the phospho-c-Jun signal to the β-actin signal.

Blood-Brain Barrier Permeability Assays

1. Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line that forms a polarized monolayer with tight junctions, mimicking the intestinal barrier, and is also used to predict BBB penetration.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24-well format)

-

Cell culture medium

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

This compound

-

LC-MS/MS system for analysis

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and monolayer formation.

-

Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

For apical-to-basolateral (A-B) transport, add this compound to the apical chamber.

-

For basolateral-to-apical (B-A) transport, add this compound to the basolateral chamber.

-

At specified time points (e.g., 2 hours), collect samples from the receiver chamber.

-

Analyze the concentration of this compound in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.

2. Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a non-cell-based assay that predicts passive diffusion across the BBB.

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Artificial membrane lipid solution (e.g., porcine brain lipid extract in dodecane)

-

Phosphate-buffered saline (PBS)

-

This compound

-

UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

-

Coat the filter of the donor plate with the artificial membrane lipid solution.

-

Add a solution of this compound in PBS to the donor wells.

-

Fill the acceptor wells with PBS.

-

Assemble the donor and acceptor plates to form a "sandwich" and incubate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

-

After incubation, determine the concentration of this compound in both the donor and acceptor wells.

-

Calculate the effective permeability (Pe) of the compound.

Conclusion

This compound is a highly potent and selective inhibitor of JNK3 kinase activity. Its mechanism of action involves the direct blockade of the JNK3 signaling cascade, a critical pathway in neuronal apoptosis. By preventing the phosphorylation of downstream targets such as c-Jun and modulating the activity of Bcl-2 family proteins, this compound exhibits significant neuroprotective effects. The quantitative data from in vitro kinase assays confirm its high potency and selectivity. Furthermore, its favorable permeability profile, as suggested by Caco-2 and PAMPA assays, indicates its potential for central nervous system applications. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of JNK3 inhibitors as a promising therapeutic strategy for neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. biorbyt.com [biorbyt.com]

- 3. JNK promotes Bax translocation to mitochondria through phosphorylation of 14-3-3 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of JNK3 Inhibitor-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of JNK3 inhibitor-4, a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a key signaling protein implicated in neuronal apoptosis and the pathogenesis of neurodegenerative diseases, making it a promising therapeutic target. This document details the quantitative data associated with this compound, comprehensive experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to JNK3 and Its Role in Neurodegeneration

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily. There are three main JNK isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the central nervous system, heart, and testes. This tissue-specific expression pattern has made JNK3 an attractive target for the development of therapies for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

The JNK signaling pathway is activated in response to a variety of cellular stresses, including inflammatory cytokines, oxidative stress, and DNA damage. Activation of the JNK pathway can lead to the phosphorylation of several downstream substrates, including the transcription factor c-Jun. The phosphorylation of c-Jun can, in turn, regulate the expression of genes involved in apoptosis, or programmed cell death. In the context of neurodegenerative diseases, the overactivation of the JNK3 signaling pathway is believed to contribute to neuronal cell death.

Discovery of this compound

This compound is a potent and selective inhibitor of JNK3, identified through screening and optimization of a 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile chemical scaffold. Its discovery was driven by the need for highly selective JNK3 inhibitors to minimize off-target effects associated with inhibiting the more ubiquitously expressed JNK1 and JNK2 isoforms.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.

Table 1: In Vitro Potency and Selectivity of this compound [1][2][3]

| Target | IC50 (nM) |

| JNK3 | 1.0 |

| JNK1 | 143.9 |

| JNK2 | 298.2 |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: In Vitro Cellular Activity and Permeability of this compound [1]

| Assay | Conditions | Result |

| Aβ₁₋₄₂ Induced Cellular Toxicity | 1, 5, 10, 20 µM; 24 and 48 h in primary rat cortex neurons | Inhibition of toxicity |

| c-Jun Phosphorylation Inhibition | 10, 20 µM; 24 and 48 h in primary rat cortex neurons | Inhibition of phosphorylation |

| APP Phosphorylation Inhibition | 10, 20 µM; 24 and 48 h in primary rat cortex neurons | Inhibition of phosphorylation |

| Caco-2 Permeability | 50 µM; 4 h | High permeability |

| PAMPA (BBB permeability prediction) | 50 µM; 4 h | Predicted to be BBB permeable (CNS+) |

Table 3: In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model [1]

| Animal Model | Dosing Regimen | Outcome |

| APP/PS1 3xTg Mice (9-month-old) | 10 or 30 mg/kg; i.v.; 3 times/week for 1 month | Significantly higher spontaneous alteration and response latency in Y-maze and passive avoidance tests |

| SD Rats | 30 mg/kg; p.o.; single dose | Brain to plasma ratio of 0.02, indicating blood-brain barrier penetration |

JNK3 Signaling Pathway

The diagram below illustrates the canonical JNK signaling pathway, highlighting the central role of JNK3 in mediating stress-induced apoptosis.

Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound is not publicly available in full detail, a plausible synthetic route can be constructed based on the synthesis of structurally related compounds, particularly those sharing the 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile core. The proposed synthesis involves a multi-step process, likely commencing with the formation of the imidazole ring, followed by the sequential introduction of the aryl, pyrimidinyl, and cyanomethyl moieties.

Proposed Synthetic Scheme

The following diagram outlines a potential synthetic pathway for this compound.

References

JNK3 inhibitor-4 selectivity profile against JNK1 and JNK2.

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity profile of JNK3 inhibitor-4, a potent neuroprotective agent, against the closely related JNK1 and JNK2 isoforms. The information presented herein is intended to support research and development efforts in the fields of neurodegenerative diseases and kinase inhibitor discovery.

Data Presentation: Quantitative Selectivity Profile

This compound demonstrates remarkable selectivity for the JNK3 isoform. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against JNK1, JNK2, and JNK3.[1][2]

| Kinase Isoform | IC50 (nM) |

| JNK1 | 143.9[1] |

| JNK2 | 298.2[1] |

| JNK3 | 1.0[1][3] |

The data clearly indicates that this compound is significantly more potent against JNK3 compared to JNK1 and JNK2, with a selectivity of over 140-fold for JNK3 versus JNK1 and nearly 300-fold versus JNK2.

JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various cellular stresses, including inflammatory cytokines and environmental insults.[4][5] The signaling cascade typically involves a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (JNK).[6][7] Upon activation, JNKs translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex.[7] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes, making it a promising therapeutic target for neurodegenerative disorders.[8][9]

Experimental Protocols: Kinase Selectivity Assay

The determination of the IC50 values for this compound against different JNK isoforms is typically performed using an in vitro kinase assay. The following is a representative protocol based on the widely used ADP-Glo™ luminescent kinase assay format.

Objective: To determine the potency and selectivity of this compound by measuring its inhibitory effect on the kinase activity of JNK1, JNK2, and JNK3.

Materials:

-

Recombinant human JNK1, JNK2, and JNK3 enzymes

-

JNK substrate (e.g., ATF2)

-

This compound (serially diluted)

-

ATP

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Multilabel plate reader with luminescence detection capabilities

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in the appropriate kinase buffer containing a low percentage of DMSO (e.g., <1%).

-

Prepare a solution of the JNK substrate and ATP in the kinase buffer.

-

Dilute the JNK1, JNK2, and JNK3 enzymes to their optimal concentrations (as determined by enzyme titration) in the kinase buffer.

-

-

Kinase Reaction:

-

To the wells of a 384-well plate, add the serially diluted this compound or vehicle control (DMSO).

-

Add the respective JNK enzyme (JNK1, JNK2, or JNK3) to the appropriate wells.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

-

ADP Detection:

-

Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Plot the kinase activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value for each JNK isoform by fitting the data to a four-parameter logistic curve.

-

References

- 1. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 4. promega.com [promega.com]

- 5. In vitro kinase assay [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. eastport.cz [eastport.cz]

- 8. assaygenie.com [assaygenie.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Neuroprotective Effects of JNK3 Inhibitor-4 in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the c-Jun N-terminal kinase 3 (JNK3) inhibitor-4, detailing its mechanism of action, neuroprotective efficacy, and the experimental protocols used for its evaluation. JNK3, a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system (CNS) and plays a critical role in neuronal apoptosis and stress signaling pathways.[1][2][3] Its specific localization and involvement in pathological conditions have made it a promising therapeutic target for neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[3][4][5] JNK3 inhibitor-4 is a potent and highly selective small molecule designed to mitigate neuronal damage by specifically blocking the JNK3 signaling cascade.[6]

Core Mechanism of JNK3-Mediated Neuronal Apoptosis

The JNK signaling pathway is a key player in stress-induced apoptosis.[7][8] In neurons, various stressors, including oxidative stress, neuroinflammation, and excitotoxicity, trigger a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K, e.g., ASK1), a MAP kinase kinase (MAP2K, e.g., MKK4/7), and finally JNK.[1][3][8] Upon activation via phosphorylation, JNK3 can translocate to the nucleus to phosphorylate transcription factors like c-Jun. This leads to the upregulation of pro-apoptotic genes, including Bim and FasL.[4][7] Concurrently, activated JNK3 can translocate to the mitochondria, where it modulates the activity of Bcl-2 family proteins, promoting the release of cytochrome c and initiating the intrinsic apoptotic cascade.[7][8] this compound exerts its neuroprotective effects by binding to the ATP-binding site of JNK3, preventing its phosphorylation and activation, thereby disrupting these downstream apoptotic events.[3]

Quantitative Data Presentation

This compound demonstrates high potency for JNK3 and significant selectivity over other JNK isoforms and related kinases. This selectivity is crucial for minimizing off-target effects.[3][6]

Table 1: Kinase Inhibitory Potency and Selectivity of this compound

| Kinase Target | IC50 (nM) | Reference |

| JNK3 | 1.0 | [6] |

| JNK1 | 143.9 | [6] |

| JNK2 | 298.2 | [6] |

| GSK3α | 5780 | [6] |

| GSK3β | 11700 | [6] |

| SAPK2a (p38α) | 280 | [6] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data compiled from in vitro kinase assays.[6]

Table 2: Neuroprotective Efficacy of this compound

| Experimental Model | Treatment Conditions | Key Findings | Reference |

| In Vitro (Primary Rat Cortical Neurons) | 1, 5, 10, 20 µM inhibitor vs. 10 µM Aβ₁₋₄₂ | Concentration-dependent inhibition of Aβ₁₋₄₂-induced neurotoxicity. Increased cell viability. | [6] |

| In Vitro (Primary Rat Cortical Neurons) | 10, 20 µM inhibitor vs. 10 µM Aβ₁₋₄₂ or 0.5 µM Anisomycin | Inhibition of Aβ₁₋₄₂ and Anisomycin-induced c-Jun phosphorylation. | [6] |

| In Vivo (APP/PS1 Mouse Model of AD) | 10 or 30 mg/kg; i.v.; 3 times/week for 1 month | Significantly improved cognitive performance in Y-maze and passive avoidance tests. | [6] |

| Pharmacokinetics (SD Rats) | 30 mg/kg; p.o.; single dose | Demonstrated blood-brain barrier permeability with a brain-to-plasma ratio of 0.02. | [6] |

Experimental Protocols

The neuroprotective properties of this compound have been validated through a series of standardized in vitro and in vivo experiments.

Key Methodologies

-

In Vitro Kinase Inhibition Assay:

-

Objective: To determine the IC50 values and selectivity of this compound.

-

Protocol: Recombinant human JNK3 enzyme is incubated in a reaction buffer containing a specific substrate (e.g., ATF2), 10 µM ATP, and varying concentrations of the inhibitor.[9] The reaction is allowed to proceed for a specified time at a controlled temperature. The amount of phosphorylated substrate (or ADP produced) is then quantified, typically using a luminescence-based assay. The results are plotted as a percentage of kinase activity versus inhibitor concentration to calculate the IC50 value.[9][10]

-

-

Primary Neuronal Cell Culture and Viability Assay:

-

Objective: To assess the ability of this compound to protect neurons from a toxic insult.

-

Protocol: Primary cortical neurons are isolated from embryonic rat brains and cultured for several days to allow for differentiation.[9] The cultured neurons are pre-treated with this compound (e.g., for 90 minutes) at various concentrations. Subsequently, a neurotoxic agent such as oligomeric amyloid-beta (Aβ₁₋₄₂) is added to the culture medium to induce apoptosis.[6][9] After 24 to 48 hours of incubation, cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of living cells, which is proportional to cell number.[9]

-

-

Western Blot Analysis for c-Jun Phosphorylation:

-

Objective: To confirm that the inhibitor blocks the JNK3 signaling pathway in a cellular context.

-

Protocol: Neuronal cells (e.g., primary neurons or SH-SY5Y cells) are treated with a JNK pathway activator (e.g., Aβ₁₋₄₂, Anisomycin, or H₂O₂) in the presence or absence of this compound.[6][11] After treatment, cells are lysed, and total protein is extracted. Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated c-Jun (Ser63/73) and total c-Jun. A secondary antibody conjugated to an enzyme (e.g., HRP) allows for chemiluminescent detection. The ratio of phosphorylated to total c-Jun is quantified to determine the extent of JNK pathway inhibition.[6][12]

-

-

In Vivo Efficacy in Animal Models of Neurodegeneration:

-

Objective: To evaluate the therapeutic potential of this compound in a living organism.

-

Protocol (Alzheimer's Disease Model): Transgenic mice that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1), which develop age-dependent amyloid plaques and cognitive deficits, are used.[6] The mice receive regular intravenous (i.v.) or oral (p.o.) administration of this compound or a vehicle control over an extended period (e.g., one month).[6] Cognitive function is then assessed using behavioral tests like the Y-maze (for spatial working memory) and the passive avoidance test (for long-term memory).[6]

-

Conclusion

This compound is a highly potent and selective agent with demonstrated neuroprotective capabilities in both cellular and animal models of neurodegeneration. Its mechanism of action is well-defined, directly targeting the neuron-specific JNK3 kinase to prevent the activation of apoptotic pathways. The quantitative data underscores its high affinity for JNK3 and its ability to mitigate neurotoxicity at relevant concentrations. Furthermore, its capacity to cross the blood-brain barrier and improve cognitive outcomes in a mouse model of Alzheimer's disease highlights its significant therapeutic potential.[6] Continued research and development of JNK3 inhibitors like this compound represent a promising strategy for developing disease-modifying treatments for a range of devastating neurological disorders.[3][13]

References

- 1. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. JNK3 as a therapeutic target for neurodegenerative diseases [air.unimi.it]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pnas.org [pnas.org]

- 8. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Target Validation of JNK3 Inhibitor-4 in Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data required for the target validation of JNK3 Inhibitor-4, a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the central nervous system (CNS).[1][2][3] Its activation is a critical step in stress-induced neuronal apoptosis, making it a promising therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for acute neurological injuries like stroke.[4][5][6] This document outlines the key experimental protocols, data presentation standards, and signaling pathways relevant to validating the efficacy and mechanism of action of this compound in primary neuron cultures.

JNK3 Signaling Pathway in Neuronal Apoptosis

The JNK signaling pathway is a major component of the MAPK signaling cascade, which regulates cellular processes including proliferation and apoptosis.[5] In neurons, various stress stimuli, such as oxidative stress, amyloid-β (Aβ) toxicity, and excitotoxicity, activate a hierarchical kinase cascade.[6][7] This cascade begins with MAPK Kinase Kinases (MAPKKKs) like ASK1, which then phosphorylate and activate MAPK Kinases (MAPKKs), specifically MKK4 and MKK7.[1][8] MKK4 and MKK7, in turn, dually phosphorylate JNK3 on threonine and tyrosine residues, leading to its activation.[1]

Activated JNK3 phosphorylates a range of downstream substrates. The most prominent of these is the transcription factor c-Jun, which, upon phosphorylation at Serine 63 and Serine 73, enhances the transcriptional activity of the AP-1 complex.[4][9][10] This leads to the expression of pro-apoptotic genes. JNK3 also directly impacts mitochondrial apoptotic pathways, potentially through the regulation of Bcl-2 family proteins.[4][5] this compound is designed to selectively bind to the ATP-binding pocket of JNK3, preventing the phosphorylation of its downstream targets and thereby inhibiting the apoptotic cascade.[2]

Figure 1. JNK3 signaling pathway leading to neuronal apoptosis and the inhibitory action of this compound.

This compound: Biochemical Profile

This compound is a potent, ATP-competitive inhibitor of JNK3.[2] Its validation requires initial confirmation of its inhibitory activity and selectivity against JNK3 compared to other JNK isoforms and related kinases.

Table 1: Biochemical Potency and Selectivity of this compound

| Kinase Target | IC₅₀ (nM) | Selectivity vs. JNK3 |

|---|---|---|

| JNK3 | 1.0 | - |

| JNK1 | 143.9 | ~144-fold |

| JNK2 | 298.2 | ~298-fold |

| GSK3β | >1000 | >1000-fold |

| p38α (SAPK2a) | 860 | 860-fold |

Data presented is representative, based on publicly available information for potent JNK3 inhibitors like compound "this compound" (HY-151929).[11][12]

Experimental Workflow for Target Validation in Primary Neurons

Validating this compound in a cellular context involves a multi-step process. This workflow ensures that the inhibitor not only engages its target (JNK3) within the neuron but also produces the desired functional outcome (neuroprotection).

Figure 2. Experimental workflow for validating this compound in primary neurons.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to validate this compound.

This assay confirms the direct inhibitory effect of the compound on purified JNK3 enzyme activity. The ADP-Glo™ Kinase Assay is a common method.[13]

-

Objective: To determine the IC₅₀ value of this compound against JNK3.

-

Materials:

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add JNK3 enzyme, the substrate (e.g., 5 µM ATF2), and the inhibitor at various concentrations.[14]

-

Initiate the kinase reaction by adding ATP (e.g., 10 µM).[14]

-

Incubate for 40-60 minutes at room temperature.[14]

-

Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ kit manufacturer's protocol. This involves depleting remaining ATP and then converting ADP to ATP, which generates a luminescent signal.[13]

-

Plot the percentage of inhibition against the inhibitor concentration and calculate the IC₅₀ value using non-linear regression.

-

This protocol describes the isolation and culture of primary cortical neurons, which serve as the cellular model for validation.

-

Objective: To establish a healthy primary neuron culture for subsequent experiments.

-

Materials:

-

Embryonic day 14-18 (E14-E18) rat or mouse embryos[15]

-

Dissection medium (e.g., Hibernate-E)

-

Digestion solution (e.g., Papain)

-

Plating medium (e.g., Neurobasal medium with B27 supplement, L-glutamine, and penicillin/streptomycin)

-

Poly-D-lysine or Poly-L-ornithine coated plates

-

-

Procedure:

-

Dissect cortices from E14-E18 embryos in chilled dissection medium.

-

Mince the tissue and incubate in a digestion solution (e.g., papain at 37°C for 15-20 minutes).

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plate the cells onto coated culture plates at a desired density (e.g., 300,000 cells/well for a 24-well plate).[15]

-

Culture the neurons at 37°C in a 5% CO₂ incubator. Change half of the medium every 2-3 days.

-

Allow neurons to mature for 5-7 days in vitro (DIV) before initiating experiments.[7][14]

-

For treatment, pre-incubate neurons with this compound for 90 minutes before adding the neurotoxic stimulus (e.g., 10 µM oligomeric Amyloid-β 1-42).[7][14]

-

This assay measures the level of phosphorylated c-Jun (Ser73), a direct downstream target of JNK3, to confirm target engagement within the cell.[9]

-

Objective: To quantify the inhibition of JNK3 activity in primary neurons by measuring the phosphorylation of its substrate, c-Jun.

-

Procedure:

-

Culture and treat primary neurons as described in section 4.2.

-

After 24 hours of treatment with the neurotoxic stimulus and inhibitor, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Jun (Ser73).[16]

-

Incubate with a corresponding primary antibody for total c-Jun and a loading control (e.g., β-actin or GAPDH) on separate blots or after stripping.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using imaging software.

-

Normalize the phospho-c-Jun signal to total c-Jun or the loading control.

-

Table 2: Representative Data for Inhibition of Aβ-Induced c-Jun Phosphorylation

| Treatment Group | This compound (µM) | Normalized p-c-Jun Level (% of Aβ Control) |

|---|---|---|

| Vehicle Control | - | ~5% |

| Amyloid-β (10 µM) | 0 | 100% |

| Amyloid-β + Inhibitor | 1 | ~75% |

| Amyloid-β + Inhibitor | 5 | ~40% |

| Amyloid-β + Inhibitor | 10 | ~15% |

| Amyloid-β + Inhibitor | 20 | ~5% |

Data are illustrative, based on expected dose-dependent inhibition.[11][12]

This functional assay determines whether inhibiting JNK3 with the compound protects neurons from apoptotic cell death.

-

Objective: To assess the neuroprotective effect of this compound against a toxic insult.

-

Procedure:

-

Plate primary neurons in a 96-well plate and treat as described in section 4.2.

-

After 24 or 48 hours of incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Living cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated (vehicle) control.

-

Table 3: Neuroprotective Efficacy of this compound Against Aβ-Induced Toxicity

| Treatment Group | This compound (µM) | Cell Viability at 48h (% of Vehicle Control) |

|---|---|---|

| Vehicle Control | - | 100% |

| Amyloid-β (10 µM) | 0 | ~50% |

| Amyloid-β + Inhibitor | 1 | ~60% |

| Amyloid-β + Inhibitor | 5 | ~75% |

| Amyloid-β + Inhibitor | 10 | ~88% |

| Amyloid-β + Inhibitor | 20 | ~95% |

Data are illustrative, based on expected neuroprotective effects.[7][11][12]

Conclusion

The successful validation of this compound in primary neurons hinges on a systematic approach that combines biochemical verification, cellular target engagement, and functional neuroprotection assays. The data presented in this guide, including the inhibitor's high potency and selectivity for JNK3, its ability to block the phosphorylation of the downstream effector c-Jun in a dose-dependent manner, and its capacity to rescue primary neurons from amyloid-β-induced cell death, collectively provide strong evidence for its mechanism of action. These validation steps are critical for advancing this compound as a viable therapeutic candidate for the treatment of neurodegenerative diseases.

References

- 1. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Lasting N-Terminal Phosphorylation of c-Jun and Activation of c-Jun N-Terminal Kinases after Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylation of c-Jun Is Necessary for Apoptosis Induced by Survival Signal Withdrawal in Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | CAS#:2409109-65-3 | Chemsrc [chemsrc.com]

- 13. promega.com [promega.com]

- 14. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JNK3-Mediated Apoptotic Cell Death in Primary Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rupress.org [rupress.org]

JNK3 Inhibitor-4: A Deep Dive into its Impact on the MAPK Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system.[1] Its strategic location and involvement in neuronal apoptosis have positioned it as a compelling therapeutic target for a range of neurodegenerative disorders. This technical guide provides an in-depth analysis of a potent and selective JNK3 inhibitor, designated as JNK3 inhibitor-4, and its impact on the MAPK signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of neurobiology, signal transduction, and pharmacology.

The MAPK/JNK Signaling Cascade: An Overview

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that convert a wide array of extracellular stimuli into diverse cellular responses, including proliferation, differentiation, inflammation, and apoptosis.[2][3] The MAPK signaling module is typically a three-tiered kinase cascade composed of a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).

The JNK pathway, a key arm of the MAPK signaling network, is primarily activated by stress stimuli.[2] In this cascade, upstream MAPKKKs (e.g., ASK1) phosphorylate and activate MAPKKs (MKK4 and MKK7). These activated MAPKKs then dually phosphorylate and activate JNK isoforms (JNK1, JNK2, and JNK3) on threonine and tyrosine residues within their activation loop.[1] Activated JNKs, in turn, phosphorylate a variety of substrate proteins, including the transcription factor c-Jun, leading to the modulation of gene expression and the execution of cellular programs such as apoptosis.[2]

This compound: Potency and Selectivity

This compound is a potent, small-molecule inhibitor of JNK3.[4] The following table summarizes its inhibitory activity against JNK3 and other related kinases, demonstrating its high selectivity.

| Kinase Target | IC50 (nM) |

| JNK3 | 1.0 |

| JNK1 | 143.9 |

| JNK2 | 298.2 |

| Data sourced from MedchemExpress.[4] |

The exceptional potency and selectivity of this compound for the JNK3 isoform make it a valuable tool for dissecting the specific roles of JNK3 in cellular processes and a promising candidate for therapeutic development.

Impact on the MAPK Signaling Pathway

This compound exerts its effect by directly targeting the JNK3 kinase, thereby preventing the phosphorylation of its downstream substrates. A key substrate of JNK3 is the transcription factor c-Jun.[2] Phosphorylation of c-Jun on Ser63 and Ser73 by JNK is a critical step in its activation, leading to the transcription of pro-apoptotic genes.

Experimental evidence shows that this compound effectively inhibits the phosphorylation of c-Jun in primary rat cortex neurons.[4] This inhibition of a critical downstream event in the JNK signaling cascade is the primary mechanism through which this compound confers its neuroprotective effects.

Neuroprotective Effects of this compound

In models of neurodegenerative disease, such as Alzheimer's disease, the accumulation of amyloid-beta (Aβ) peptides is a key pathological hallmark that leads to neuronal cell death. The JNK signaling pathway is implicated in mediating this Aβ-induced neurotoxicity.

This compound has demonstrated significant neuroprotective effects by inhibiting Aβ1-42-induced cellular toxicity in primary rat cortex neurons.[4] By blocking the JNK3-mediated apoptotic pathway, the inhibitor enhances neuronal survival in the presence of toxic Aβ1-42 oligomers.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the impact of this compound on the MAPK signaling pathway.

In Vitro JNK3 Kinase Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against the JNK3 enzyme.

Materials:

-

Recombinant active JNK3 enzyme

-

JNK3 substrate (e.g., GST-c-Jun)

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 384-well plate, add the JNK3 enzyme, the JNK3 substrate, and the various concentrations of this compound.

-

Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

Western Blot Analysis of c-Jun Phosphorylation

This method is used to assess the inhibitory effect of this compound on the phosphorylation of its downstream target, c-Jun, in a cellular context.

Materials:

-

Primary rat cortex neurons or a suitable neuronal cell line

-

This compound

-

Stimulating agent (e.g., Aβ1-42 oligomers or anisomycin)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser73), anti-total-c-Jun, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture primary rat cortex neurons to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with Aβ1-42 oligomers (e.g., 10 µM) or anisomycin (e.g., 0.5 µM) for a defined period (e.g., 30 minutes) to activate the JNK pathway.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies against total c-Jun and a loading control to normalize the data.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to assess the neuroprotective effects of this compound.

Materials:

-

Primary rat cortex neurons

-

This compound

-

Aβ1-42 oligomers

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed primary rat cortex neurons in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound.

-

After a pre-incubation period, expose the cells to Aβ1-42 oligomers (e.g., 10 µM) for 24 to 48 hours.[4]

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Conclusion

This compound is a highly potent and selective inhibitor of the JNK3 kinase. Its mechanism of action involves the direct inhibition of JNK3, leading to a downstream reduction in the phosphorylation of c-Jun. This targeted disruption of the MAPK/JNK signaling pathway confers significant neuroprotective effects against Aβ-induced toxicity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other similar compounds, facilitating further research into their therapeutic potential for neurodegenerative diseases. The high selectivity and potent activity of this compound underscore its value as a research tool and a promising lead compound for drug development.

References

- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are JNK inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

In Vitro and In Vivo Efficacy of JNK3 Inhibitor-4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy of JNK3 inhibitor-4, a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). The data presented herein summarizes its in vitro and in vivo activities, highlighting its potential as a neuroprotective agent.

Introduction to JNK3 Inhibition

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli.[1][2] The JNK family has three isoforms: JNK1, JNK2, and JNK3.[3] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes.[1][3] This tissue-specific expression pattern makes JNK3 an attractive therapeutic target for neurological disorders, as selective inhibition may reduce the potential for off-target effects.[3][4] JNK3 has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it plays a role in apoptosis, neuroinflammation, and oxidative stress.[3][4][5]

This compound is a 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile-based compound identified as a potent and selective JNK3 inhibitor.[6][7] Preclinical studies have demonstrated its neuroprotective effects and its ability to permeate the blood-brain barrier.[6]

In Vitro Efficacy

Kinase Inhibition Profile

This compound demonstrates high potency for JNK3 with excellent selectivity over other JNK isoforms and a panel of other kinases.

| Kinase Target | IC50 (nM) |

| JNK3 | 1.0 |

| JNK1 | 143.9 |

| JNK2 | 298.2 |

| GSK3α (h) | 5780 |

| GSK3β (h) | 11700 |

| MKK4 | 340 |

| MKK6 | 1180 |

| MOK | 3100 |

| SAPK2a (h) | 1190 |

| SAPK2a (T106M)(h) | 280 |

| SAPK2b (h) | 970 |

| JNK1α1 (h) | 15100 |

| JNK2α1 (h) | 860 |

| Data sourced from MedChemExpress.[6] |

Neuroprotective Effects in Primary Neurons

This compound shows a dose-dependent neuroprotective effect against amyloid-β (Aβ)₁₋₄₂-induced toxicity in primary rat cortex neurons.

| Concentration (µM) | Treatment Duration | Assay | Observations |

| 1, 5, 10, 20 | 24 and 48 hours | Cell Viability | Inhibits Aβ₁₋₄₂-induced cellular toxicity.[6] |

| 10, 20 | 24 and 48 hours | Western Blot | Inhibits c-jun and Amyloid Precursor Protein (APP) phosphorylation induced by 10 µM Aβ₁₋₄₂ or 0.5 µM Anisomycin.[6] |

| Data sourced from MedChemExpress.[6] |

Cellular Permeability

| Assay | Concentration (µM) | Duration (hours) | Permeability Coefficient (Pe) | Predicted BBB Permeability |

| Caco-2 | 50 | 4 | High | - |

| PAMPA | 50 | 4 | > 4 | CNS+ |

| Data sourced from MedChemExpress.[6] |

In Vivo Efficacy

Studies in a transgenic mouse model of Alzheimer's disease (APP/PS1 3xTg) demonstrate the neuroprotective and memory-enhancing effects of this compound.

| Animal Model | Dosing Regimen | Duration | Behavioral Tests | Key Findings |

| 9-month-old APP/PS1 3xTg mice | 10 or 30 mg/kg; intravenous (i.v.); 3 times/week | 1 month | Y-maze, Passive Avoidance | Dose-dependent and significant increase in spontaneous alteration and response latency compared to vehicle-treated APP/PS1 mice.[6] |

| Animal Model | Dosing Regimen | Brain to Plasma Ratio |

| SD rats | 30 mg/kg; oral (p.o.); single dose | 0.02 |

| Data sourced from MedChemExpress.[6] |

Signaling Pathways and Experimental Workflows

JNK3 Signaling Cascade

The following diagram illustrates the canonical JNK signaling pathway, which is activated by cellular stress and leads to downstream cellular responses, including apoptosis. This compound acts by directly inhibiting the kinase activity of JNK3.

Caption: JNK3 signaling cascade and the inhibitory action of this compound.

In Vitro Experimental Workflow for Neuroprotection Assay

The following diagram outlines the typical workflow for assessing the neuroprotective effects of this compound against Aβ-induced toxicity in primary neurons.

Caption: Workflow for in vitro neuroprotection studies.

In Vivo Experimental Workflow for Behavioral Testing

This diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound in an Alzheimer's disease mouse model.

Caption: Workflow for in vivo behavioral analysis.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the investigating entity, the following provides an overview of the methodologies typically employed in studies of this nature.

In Vitro Kinase Inhibition Assay

-

Principle: Measures the ability of the inhibitor to prevent the phosphorylation of a substrate by the target kinase.

-

General Protocol:

-

Recombinant human JNK1, JNK2, and JNK3 enzymes are incubated with a specific substrate (e.g., ATF2) and ATP in a reaction buffer.

-

This compound is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, often using a fluorescence- or luminescence-based method.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Primary Neuron Culture and Aβ Toxicity Assay

-

Principle: Assesses the ability of the inhibitor to protect neurons from cell death induced by Aβ peptides.

-

General Protocol:

-

Primary cortical neurons are isolated from embryonic rat brains (e.g., E18) and cultured in appropriate media.

-

After several days in vitro to allow for maturation, the neurons are treated with aggregated Aβ₁₋₄₂ oligomers to induce toxicity.

-

Concurrently, cells are treated with this compound or a vehicle control.

-

After 24-48 hours of incubation, cell viability is measured using an MTT or similar metabolic assay.

-

Western Blotting

-

Principle: Detects and quantifies the levels of specific proteins, including their phosphorylated forms, in cell lysates.

-

General Protocol:

-

Following treatment, primary neurons are lysed to extract total protein.

-

Protein concentrations are determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of c-Jun and APP.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate, and band intensities are quantified.

-

Y-Maze Test

-

Principle: Assesses spatial working memory in rodents based on their natural tendency to explore novel environments.

-

General Protocol:

-

The Y-maze consists of three identical arms.

-

A mouse is placed in one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).

-

The sequence of arm entries is recorded.

-

Spontaneous alternation is calculated as the number of consecutive entries into three different arms divided by the total number of possible alternations. Higher alternation scores indicate better spatial working memory.

-

Passive Avoidance Test

-

Principle: Measures fear-motivated long-term memory.

-

General Protocol:

-

The apparatus consists of a brightly lit compartment and a dark compartment connected by a door.

-

During the training trial, a mouse is placed in the lit compartment. When it enters the dark compartment, it receives a mild foot shock.

-

In the testing trial, typically 24 hours later, the mouse is again placed in the lit compartment, and the latency to enter the dark compartment is measured.

-

A longer latency to enter the dark compartment indicates better retention of the fear memory.

-

Conclusion

This compound is a highly potent and selective JNK3 inhibitor with demonstrated neuroprotective properties in both in vitro and in vivo models of neurodegeneration. Its ability to inhibit Aβ-induced neuronal toxicity and improve cognitive deficits in a relevant animal model, coupled with its capacity to cross the blood-brain barrier, underscores its potential as a therapeutic candidate for Alzheimer's disease and other neurological disorders where JNK3 signaling is implicated. Further investigation is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in more advanced preclinical models.

References

- 1. Alarmins and c-Jun N-Terminal Kinase (JNK) Signaling in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorbyt.com [biorbyt.com]

In-Depth Technical Guide: Blood-Brain Barrier Permeability of JNK3 Inhibitor-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of JNK3 inhibitor-4, a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a key therapeutic target in neurodegenerative diseases, particularly Alzheimer's disease, making the ability of its inhibitors to penetrate the central nervous system a critical factor in their development. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows.

Quantitative Data on Blood-Brain Barrier Permeability

The ability of this compound to cross the blood-brain barrier has been assessed through both in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Permeability Data for this compound

| Assay Type | Model | Concentration (µM) | Incubation Time (h) | Permeability Classification | Finding |

| Caco-2 Assay | Human colon adenocarcinoma cells | 50 | 4 | High permeability | Predicted to be BBB permeable (CNS+) |

| PAMPA (Parallel Artificial Membrane Permeability Assay) | Artificial membrane | Not specified | Not specified | Not specified | Effective permeability coefficient (Pe) > 4, predicting BBB permeability (CNS+) |

Table 2: In Vivo Brain Penetration Data for this compound

| Species | Administration Route | Dose (mg/kg) | Time Point | Brain to Plasma Ratio |

| Sprague-Dawley Rats | Oral (p.o.) | 30 | Single dose | 0.02[1] |

Table 3: Potency and Selectivity of this compound

| Target | IC50 (nM) |

| JNK3 | 1.0[1] |

| JNK1 | 143.9[1] |

| JNK2 | 298.2[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the probable protocols for the key experiments cited.

In Vitro Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model to predict human intestinal absorption and, by extension, permeability across other biological barriers like the BBB.

Objective: To determine the rate of transport of this compound across a monolayer of differentiated Caco-2 cells.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Compound Application: A solution of this compound (50 µM) is added to the apical (donor) side of the transwell, with fresh culture medium on the basolateral (receiver) side.

-

Incubation: The plate is incubated for 4 hours at 37°C.

-

Sample Analysis: Samples are collected from both the apical and basolateral compartments at specified time points and the concentration of this compound is quantified using LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to classify the compound's permeability.

In Vivo Brain-to-Plasma Ratio Determination in Rats

This in vivo study design is intended to assess the extent of a compound's distribution into the brain from the systemic circulation.

Objective: To determine the concentration of this compound in the brain relative to the plasma in Sprague-Dawley rats after oral administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used for the study.

-

Compound Administration: this compound is administered as a single oral dose of 30 mg/kg.

-

Sample Collection: At a predetermined time point after administration, blood samples are collected via cardiac puncture and the animals are euthanized. The brains are then promptly harvested.

-

Sample Processing: Blood samples are centrifuged to separate the plasma. The brain tissue is homogenized.

-

Concentration Analysis: The concentrations of this compound in both the plasma and brain homogenate are determined using a validated analytical method, such as LC-MS/MS.

-

Ratio Calculation: The brain-to-plasma concentration ratio is calculated by dividing the concentration of the compound in the brain tissue by its concentration in the plasma.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs.

JNK Signaling Pathway in Alzheimer's Disease and the Role of this compound

The c-Jun N-terminal kinase (JNK) signaling pathway is implicated in the neuronal stress response and apoptosis, which are key features of Alzheimer's disease pathology. JNK3, being predominantly expressed in the brain, is a critical mediator in this pathway. This compound exerts its neuroprotective effects by blocking the downstream signaling cascade initiated by stressors like amyloid-beta (Aβ).

Caption: JNK3 signaling cascade in Alzheimer's and inhibition by this compound.

Experimental Workflow for Blood-Brain Barrier Permeability Assessment

The assessment of a drug candidate's ability to cross the BBB involves a multi-step process, beginning with in vitro screening and progressing to in vivo validation.

References

JNK3 Inhibitor-4 and its Impact on c-Jun Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JNK3 inhibitor-4, a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). The focus is on its mechanism of action, specifically its effect on the phosphorylation of the transcription factor c-Jun, a key event in cellular stress responses and neuronal apoptosis.

Introduction to JNK3 and c-Jun Signaling

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway is activated by a variety of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[3] There are three main isoforms of JNK: JNK1, JNK2, and JNK3.[1][3] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes.[1][3] This tissue-specific expression makes JNK3 a compelling therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5]

Upon activation, JNKs phosphorylate a range of downstream targets, with the transcription factor c-Jun being one of the most prominent.[3] Phosphorylation of c-Jun on serine residues 63 and 73 within its transactivation domain significantly enhances its transcriptional activity.[3][6] This leads to the regulation of genes involved in various cellular processes, including proliferation, apoptosis, and inflammation.[1] In the context of the nervous system, the activation of the JNK3/c-Jun signaling axis is strongly associated with neuronal cell death.[4][7]

Quantitative Data: Efficacy and Selectivity of this compound

This compound is a 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile derivative that demonstrates high potency and selectivity for JNK3.[8][9] Its inhibitory activity has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric.

| Target | IC50 (nM) | Source |

| JNK3 | 1.0 | [8][9][10] |

| JNK1 | 143.9 | [8][9][10] |

| JNK2 | 298.2 | [8][9][10] |

As the data indicates, this compound is approximately 144-fold and 298-fold more selective for JNK3 over JNK1 and JNK2, respectively. This high degree of selectivity is crucial for minimizing off-target effects in therapeutic applications.

In cellular contexts, this compound has been shown to inhibit c-Jun phosphorylation induced by stressors. In primary rat cortex neurons, treatment with 10 µM and 20 µM of this compound for 24 and 48 hours effectively inhibited c-Jun phosphorylation that was induced by 10 µM Aβ1-42 or 0.5 µM Anisomycin.[8]

Signaling Pathway and Inhibitor's Point of Intervention

The following diagram illustrates the canonical JNK signaling pathway, highlighting the activation of c-Jun and the specific point of intervention by this compound.

Experimental Protocols

This section outlines the methodologies for key experiments to assess the effect of this compound on c-Jun phosphorylation.

Cell Culture and Treatment

-

Cell Seeding: Plate primary rat cortex neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate culture vessels.

-

Induction of Stress: To induce the JNK pathway, treat the cells with a known activator such as Anisomycin (0.5 µM) or aggregated Aβ1-42 peptide (10 µM).[8]

-

Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) for a specified duration (e.g., 1-2 hours) before adding the stress-inducing agent.[8] Control wells should receive the vehicle (e.g., DMSO) instead of the inhibitor.

Western Blotting for Phospho-c-Jun

This is a standard technique to qualitatively and semi-quantitatively measure the levels of phosphorylated c-Jun.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) reagent and visualize using an appropriate imaging system.

-

-

Data Analysis: To normalize the data, strip the membrane and re-probe with an antibody for total c-Jun or a housekeeping protein like GAPDH or β-actin. Densitometry analysis can be performed to quantify the relative levels of phospho-c-Jun.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of JNK3 and its inhibition by this compound.

-

Reaction Setup: In a microcentrifuge tube, combine recombinant active JNK3 enzyme, a kinase buffer, and a substrate such as GST-c-Jun.

-

Inhibitor Addition: Add varying concentrations of this compound or the vehicle control to the reaction mixtures.

-

Initiation of Reaction: Start the kinase reaction by adding ATP. For radioactive assays, [γ-³²P]ATP is used.[11][12][13][14] For non-radioactive assays, unlabeled ATP is used, and the phosphorylation is detected by other means.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[11]

-

Termination and Detection:

-

Radioactive Method: Terminate the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the incorporated radioactivity by autoradiography.[11][14]

-

Non-Radioactive Method (e.g., HTRF): Utilize a homogeneous time-resolved fluorescence (HTRF) assay where a donor fluorophore-labeled antibody recognizes the protein, and an acceptor fluorophore-labeled antibody recognizes the phosphorylated motif. The FRET signal is proportional to the level of phosphorylation.[15] Alternatively, an ELISA-based format can be used.

-

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for assessing the impact of this compound on c-Jun phosphorylation in a cell-based assay.

Conclusion

This compound is a highly potent and selective tool for investigating the role of the JNK3 signaling pathway. Its demonstrated ability to inhibit c-Jun phosphorylation in a cellular context underscores its potential as a therapeutic agent for neurodegenerative disorders where this pathway is pathologically activated. The experimental protocols and workflows provided in this guide offer a framework for researchers to further explore the biological effects of this and similar compounds.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 4. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]

- 5. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. c-Jun N-Terminal Kinase Inhibitors as Potential Leads for New Therapeutics for Alzheimer’s Diseases [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biorbyt.com [biorbyt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Update: Arrestin-3-Dependent Activation of c-Jun N-Terminal Kinases (JNKs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphorylation of c-Jun Is Necessary for Apoptosis Induced by Survival Signal Withdrawal in Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. revvity.com [revvity.com]

The Role of c-Jun N-terminal Kinase 3 (JNK3) in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-Jun N-terminal kinase 3 (JNK3), a neuron-specific isoform of the JNK family of stress-activated protein kinases, has emerged as a critical mediator of neuronal apoptosis and synaptic dysfunction in a range of neurodegenerative diseases. Its restricted expression profile in the central nervous system positions it as a highly attractive therapeutic target with the potential for minimal off-target effects. This technical guide provides an in-depth overview of the role of JNK3 in preclinical models of Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS). It summarizes key quantitative data, offers detailed experimental protocols for assessing JNK3 activity, and visualizes the complex signaling pathways and experimental workflows involved in JNK3 research. This document is intended to serve as a comprehensive resource for researchers and drug development professionals actively investigating neuroprotective strategies targeting JNK3.

JNK3 Signaling in Neurodegeneration

JNK3 is a key player in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] In response to various cellular stressors implicated in neurodegeneration, such as oxidative stress, neuroinflammation, and the accumulation of misfolded proteins, a phosphorylation cascade is initiated.[1][3] This typically involves the activation of MAP3Ks (e.g., ASK1) which then phosphorylate and activate MAP2Ks (MKK4 and MKK7).[1] MKK4 and MKK7, in turn, dually phosphorylate JNK3 on threonine and tyrosine residues within its activation loop, leading to its activation.[1][2]

Activated JNK3 can translocate to different cellular compartments to phosphorylate a variety of substrates, leading to diverse and often context-dependent cellular outcomes. In the nucleus, phospho-JNK3 can phosphorylate transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes.[4] In the cytoplasm and at the synapse, JNK3 can phosphorylate proteins involved in axonal transport and synaptic plasticity.[5][6]

JNK3 in Alzheimer's Disease Models